2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and multiple aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aromatic amines with dioxane derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction might be carried out in an anhydrous environment with a base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the aromatic amine groups into corresponding aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce aniline derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The aromatic amine groups can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The dioxane ring structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the aromatic amine groups, making it less versatile in chemical reactions.
4-(Phenylamino)phenylamine: Contains the aromatic amine groups but lacks the dioxane ring, limiting its structural complexity.
Uniqueness
2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring and multiple aromatic amine groups
Properties
IUPAC Name |
5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(2)24-17(22)16(18(23)25-19)12-20-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,20-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUCNYLCPRHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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